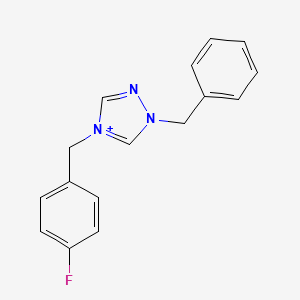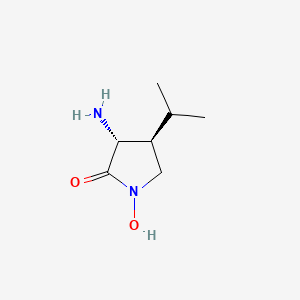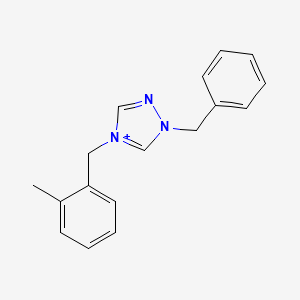
POLY(DISPERSE RED 1 METHACRYLATE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY(DISPERSE RED 1 METHACRYLATE): is a polymer that incorporates the azo dye Disperse Red 1 into its structure. This compound is known for its unique optical and electronic properties, making it valuable in various scientific and industrial applications. The polymer is synthesized by polymerizing Disperse Red 1 methacrylate monomers, resulting in a material that exhibits significant thermal and temporal stability .
Mécanisme D'action
Target of Action
Poly(Disperse Red 1 Methacrylate), also known as Poly[4′-[[2-(methacryloxy)ethyl]ethyl]amino-4-nitroazobenzene], is a type of azo dye polymer . The primary targets of this compound are biological molecules that can form hydrogen bonds with it . These targets include antibiotics like tetracycline and ampicillin .
Mode of Action
The compound exhibits photo-responsive properties due to the presence of azo groups (-N=N-) in its structure . Under various light irradiation, these azo groups can change from their trans to their cis conformations . This isomerization can induce conformational changes in the polymer, which can lead to a variety of effects, including slight reorientations of the chromophore, mass motion of the polymer, surface relief grating, and various nonlinear optical effects .
Biochemical Pathways
The isomerization of azo dyes can induce conformational changes, which have potential applications in medicine and environmental protection . For instance, Poly(Disperse Red 1 Methacrylate) can capture and release biologically active molecules . This process can be used to control the delivery of certain drugs, such as antibiotics .
Pharmacokinetics
It is known that the compound exhibits good thermal and temporal stabilities . Its glass transition temperature is 91°C , suggesting that it can remain stable under a wide range of temperatures.
Result of Action
The isomerization of Poly(Disperse Red 1 Methacrylate) can result in the capture and release of biologically active molecules . For example, it can capture antibiotics like tetracycline and ampicillin and then release them upon exposure to green laser light .
Action Environment
The environment can influence the action of Poly(Disperse Red 1 Methacrylate). For instance, the polymer environment affects thermal cis → trans and light-induced trans → cis isomerizations of the molecule . The spatial requirements for these processes to proceed are different .
Analyse Biochimique
Biochemical Properties
Poly(Disperse Red 1 methacrylate) plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. The azo dye component of the polymer can undergo isomerization, which can induce conformational changes in the polymer structure. This property allows Poly(Disperse Red 1 methacrylate) to interact with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For example, it has been shown to capture and release antibiotics like tetracycline and ampicillin, indicating its potential use in drug delivery systems .
Cellular Effects
Poly(Disperse Red 1 methacrylate) affects various types of cells and cellular processes. The polymer’s ability to undergo light-induced isomerization can influence cell signaling pathways and gene expression. Studies have demonstrated that Poly(Disperse Red 1 methacrylate) can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels. Additionally, the polymer’s interaction with cell membranes can affect cellular uptake and distribution of other molecules .
Molecular Mechanism
The mechanism of action of Poly(Disperse Red 1 methacrylate) involves its ability to undergo trans-cis isomerization upon exposure to light. This isomerization can lead to changes in the polymer’s conformation, affecting its interactions with biomolecules. The polymer can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, the binding of Poly(Disperse Red 1 methacrylate) to ribosomal subunits can inhibit protein synthesis by preventing tRNA docking .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Poly(Disperse Red 1 methacrylate) can change over time due to its stability and degradation properties. The polymer exhibits good thermal and temporal stability, with a high glass transition temperature of 91°C . Prolonged exposure to light or heat can lead to degradation, affecting its long-term efficacy. Studies have shown that the polymer can maintain its activity for extended periods, but its performance may decrease over time due to environmental factors .
Dosage Effects in Animal Models
The effects of Poly(Disperse Red 1 methacrylate) vary with different dosages in animal models. At low doses, the polymer can effectively modulate cellular processes without causing significant toxicity. At high doses, Poly(Disperse Red 1 methacrylate) can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the polymer’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
Poly(Disperse Red 1 methacrylate) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The polymer can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. By modulating these pathways, Poly(Disperse Red 1 methacrylate) can alter metabolic flux and affect the levels of key metabolites, impacting overall cellular energy production and homeostasis .
Transport and Distribution
Within cells and tissues, Poly(Disperse Red 1 methacrylate) is transported and distributed through interactions with transporters and binding proteins. The polymer’s hydrophobic and hydrophilic regions allow it to interact with cell membranes and intracellular compartments. This interaction can influence the polymer’s localization and accumulation within specific tissues, affecting its overall efficacy and potential side effects .
Subcellular Localization
Poly(Disperse Red 1 methacrylate) exhibits specific subcellular localization, which can impact its activity and function. The polymer can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the polymer may localize to the endoplasmic reticulum or mitochondria, where it can modulate the activity of enzymes and other biomolecules involved in cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of POLY(DISPERSE RED 1 METHACRYLATE) involves the polymerization of Disperse Red 1 methacrylate monomers. This process typically requires the use of radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature conditions. The polymerization can be carried out in solvents like chloroform or toluene, which help dissolve the monomers and facilitate the reaction .
Industrial Production Methods: Industrial production of POLY(DISPERSE RED 1 METHACRYLATE) follows similar principles but on a larger scale. The process involves bulk polymerization techniques where the monomers and initiators are mixed in large reactors. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the polymer .
Analyse Des Réactions Chimiques
Types of Reactions: POLY(DISPERSE RED 1 METHACRYLATE) primarily undergoes photoisomerization reactions due to the presence of the azo dye. This involves the reversible transformation between the trans and cis forms of the azo group when exposed to light. Additionally, the polymer can participate in substitution reactions where functional groups on the polymer backbone are replaced by other groups .
Common Reagents and Conditions: Photoisomerization of POLY(DISPERSE RED 1 METHACRYLATE) typically requires exposure to specific wavelengths of light, such as 546 nm for inducing trans to cis isomerization. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .
Major Products: The major products of these reactions include the cis and trans isomers of the polymer, as well as substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Disperse Red 1 Acrylate: Similar to POLY(DISPERSE RED 1 METHACRYLATE), this compound incorporates the Disperse Red 1 dye but uses an acrylate backbone instead of methacrylate.
Poly(ethyl methacrylate) doped with Disperse Red 1: This compound involves doping a different polymer matrix with the Disperse Red 1 dye.
Uniqueness: POLY(DISPERSE RED 1 METHACRYLATE) is unique due to its high thermal and temporal stability, making it suitable for applications requiring long-term performance. Its ability to undergo reversible photoisomerization under specific light conditions also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
139096-37-0 |
|---|---|
Formule moléculaire |
C8H6BrFO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Q1: What makes Poly(Disperse Red 1 Methacrylate) unique compared to other polymers in optics research?
A: Poly(Disperse Red 1 Methacrylate) stands out due to the Disperse Red 1 azo-dye being chemically integrated into its structure. [, ] This direct incorporation, rather than simply being a guest molecule, leads to highly efficient mass transport within the polymer film when exposed to variations in light intensity or polarization. [, ] This characteristic is fundamental for applications like holographic data storage and the creation of surface relief gratings. [, , ]
Q2: How does the choice of solvent during the preparation of Poly(Disperse Red 1 Methacrylate) films impact its properties?
A: While specific solvent effects aren't detailed in the provided abstracts, solvent choice is known to influence polymer chain organization and film morphology during the coating process. [] These factors can significantly influence the efficiency of surface relief grating formation and the ultimate performance of the material in optical applications.
Q3: What is a surface relief grating (SRG), and how is Poly(Disperse Red 1 Methacrylate) used in its creation?
A: A surface relief grating is a periodic modulation of a material's surface height. Poly(Disperse Red 1 Methacrylate), when exposed to patterned light (like an interference pattern), undergoes a unique phenomenon. The azobenzene groups within the polymer undergo trans-cis isomerization upon light absorption. [, ] This isomerization, coupled with the light intensity gradient, induces a mass transport phenomenon where the polymer migrates from areas of high light intensity to those of low intensity. [] This migration creates the surface relief pattern, essentially "recording" the light pattern as a physical structure. [, ]
Q4: What factors influence the depth and efficiency of surface relief grating formation in Poly(Disperse Red 1 Methacrylate) films?
A4: Several factors are critical:
- Light Intensity and Polarization: The intensity of the writing laser beams directly impacts the driving force for mass transport. [, ] The polarization of these beams also plays a crucial role, influencing the orientation of the azobenzene groups and thus affecting the efficiency of the mass transport process. [, ]
- Exposure Time: Longer exposure times generally lead to more pronounced surface relief structures, but there is likely a saturation point where further exposure yields minimal additional change. [, , ]
- Film Thickness: The initial thickness of the Poly(Disperse Red 1 Methacrylate) film can influence the final depth achievable in the surface relief grating. Thicker films might allow for deeper gratings but could also require longer exposure times. [, ]
Q5: How does the temperature affect the reorientation of the Disperse Red 1 chromophores within Poly(Disperse Red 1 Methacrylate)?
A: Research using Second Harmonic Generation (SHG) has revealed a strong relationship between temperature and chromophore mobility in Poly(Disperse Red 1 Methacrylate). [, ] As temperature increases, the activation volume required for the chromophores to reorient decreases. [] This decrease suggests a stronger coupling between the movement of the chromophores and the larger-scale motions of the polymer chains at higher temperatures. []
Q6: Can you explain the significance of activation volume in the context of Poly(Disperse Red 1 Methacrylate)'s behavior?
A: Activation volume (ΔV) essentially represents the space a molecule needs to reorient within a given material. In Poly(Disperse Red 1 Methacrylate), the activation volume for the Disperse Red 1 chromophores is influenced by both the chromophore size and the free volume available within the polymer matrix. [] Studies show that ΔV is not solely determined by the physical volume of the chromophore itself. Instead, it seems to be closely related to the motions of the polymer segments surrounding the chromophores. [] This finding suggests that the reorientation of the chromophores is coupled with the larger-scale movements and relaxations occurring within the polymer matrix. []
Q7: Beyond optical gratings, are there other applications being explored for Poly(Disperse Red 1 Methacrylate)?
A7: Yes, Poly(Disperse Red 1 Methacrylate) holds promise for applications beyond optical gratings. Research has explored its potential in:
- Dynamic Cell Culture Substrates: By exploiting the light-induced mass transport properties of the material, researchers can create dynamic topographic patterns on Poly(Disperse Red 1 Methacrylate) films. [] These dynamic surfaces are being investigated for their ability to influence cell behavior, allowing scientists to study how cells respond to changing environments, which is crucial for understanding cell migration, tissue development, and wound healing. []
- Controlled Drug Release: While not directly addressed in the provided abstracts, the light-responsive nature of Poly(Disperse Red 1 Methacrylate) makes it interesting for controlled drug delivery applications. [] It's conceivable that light could be used to trigger the release of drug molecules loaded into the polymer matrix.
Q8: What analytical techniques are commonly used to study Poly(Disperse Red 1 Methacrylate)?
A8: Various techniques are employed to characterize this polymer and its properties:
- Second Harmonic Generation (SHG): Used to study the molecular orientation and relaxation dynamics of the Disperse Red 1 chromophores within the polymer matrix. [, ]
- Atomic Force Microscopy (AFM): Allows for high-resolution imaging of the surface relief gratings formed in the polymer films, providing information about grating depth, periodicity, and overall quality. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfo-4-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B1179080.png)
![5,5-dimethyl-3-[(tosyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B1179086.png)




